molecular formula C20H26N2O3 B14007020 2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione CAS No. 71471-52-8

2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione

Cat. No.: B14007020
CAS No.: 71471-52-8
M. Wt: 342.4 g/mol
InChI Key: WTSAPITVHZANSZ-UHFFFAOYSA-N
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Description

8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a spirocyclic nonane-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.

    Spirocyclization: The spirocyclic nonane-dione core is formed through a cyclization reaction involving a diketone precursor and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the spirocyclic core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, electrophiles, and nucleophiles under basic or acidic conditions.

Major Products

Scientific Research Applications

8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione is unique due to its specific spirocyclic nonane-dione core, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

71471-52-8

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C20H26N2O3/c23-17-7-6-16(12-15(17)14-21-10-4-1-5-11-21)22-18(24)13-20(19(22)25)8-2-3-9-20/h6-7,12,23H,1-5,8-11,13-14H2

InChI Key

WTSAPITVHZANSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=O)CC4(C3=O)CCCC4)O

Origin of Product

United States

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